![molecular formula C12H15NO B1334754 2-Anilinocyclohexanone CAS No. 4504-43-2](/img/structure/B1334754.png)
2-Anilinocyclohexanone
Overview
Description
2-Anilinocyclohexanone is an organic compound that belongs to the class of cyclohexanones . It is a white crystalline powder with a characteristic odor. It is often used as a streamlining agent in the manufacture of plastics.
Molecular Structure Analysis
The molecular formula of 2-Anilinocyclohexanone is C12H15NO . Its molecular weight is 189.25 g/mol . The InChI key is AWMZFBYYIATTOW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Anilinocyclohexanone has a molecular weight of 201.26 g/mol and a density of 1.06 g/cm3 at 20°C. It has a boiling point of 294°C and a flash point of 191°C. It is soluble in chloroform, benzene, and ethanol, but insoluble in water.Scientific Research Applications
Environmental Science: Research on Toxicity and Safety
Environmental science research focuses on the toxicity and safety profile of 2-Anilinocyclohexanone. Understanding its environmental impact and developing safe handling protocols are essential for its use in scientific experiments.
Each of these applications utilizes the unique chemical properties of 2-Anilinocyclohexanone, demonstrating its versatility and importance in scientific research .
Safety And Hazards
properties
IUPAC Name |
2-anilinocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMZFBYYIATTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385134 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinocyclohexanone | |
CAS RN |
4504-43-2 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does irradiation affect 2-anilinocyclohexanone in a methanol solution?
A1: The research primarily focuses on the photochemical reactions of N-alkyl substituted 2-anilinocyclohexanone derivatives. When irradiated in methanol, 2-anilinocyclohexanone (lacking N-alkyl substitution) yields a small amount of aniline through direct Cα-N bond fission. [] This suggests that the primary photochemical pathway for this compound involves cleavage of the bond between the carbonyl carbon and the nitrogen atom.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.